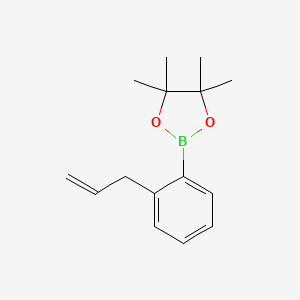

![molecular formula C21H20N4O4S B2804259 methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1251559-60-0](/img/structure/B2804259.png)

methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

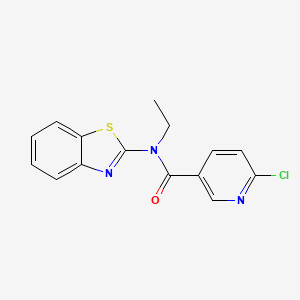

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of an aminocarbonyl group and a thioether group suggests that this compound might have unique properties compared to typical benzodiazepines.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a benzodiazepine ring, which is a fused ring structure consisting of a benzene ring and a diazepine ring. It also contains an aminocarbonyl group (which includes a nitrogen atom and a carbonyl group), and a thioether group (which includes a sulfur atom attached to two carbon atoms) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the aminocarbonyl group might be involved in reactions with acids or bases, and the thioether group might undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. The presence of the benzodiazepine ring, the aminocarbonyl group, and the thioether group would all influence these properties .Scientific Research Applications

Synthesis of Thiazolobenzodiazepines

Research conducted by Jančienė et al. (2008) delves into the synthesis of 1-substituted 4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepinium-11-bromides and various thioate hydrobromides through the reaction of tetrahydro-1,5-benzodiazepine-2-thiones with aromatic α-bromoketones. This study also explored the formation of 2-[(1-Acetyl-2(or 3)-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl) sulfanyl]-1-phenylethanones as intermediates, which are significant in the synthesis of thiazolo[3,2-a][1,5]benzodiazepine and N-substituted 2-methyl-1H-benzimidazole derivatives. The semiempirical AM1 calculations provided insights into the mechanism and energetic parameters for the heptatomic nucleus rearrangement to the benzimidazole ring (Jančienė et al., 2008).

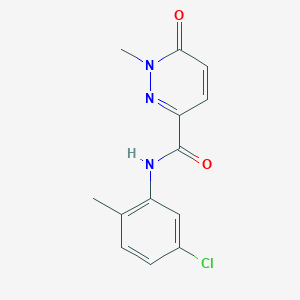

Synthesis of Benzodiazepine Derivatives

Matsuhisa et al. (1997) synthesized a series of compounds related to 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide, showing arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. The introduction of a hydrophilic substituent group into the benzodiazepine ring enhanced oral availability, particularly in derivatives such as (3-pyridyl)methyl, the 2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl, and the 2-(4-methylpiperazin-1-yl)ethyl derivatives. This work highlights the potential therapeutic applications of these benzodiazepine derivatives (Matsuhisa et al., 1997).

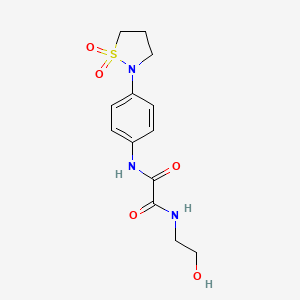

Antibacterial Activity of Novel Derivatives

Desai et al. (2001) synthesized several novel compounds including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, methyl 2{2-[3-chloro4-oxo-I-(arylcarbonylamino)azetidin-2-yl]phenoxy} acetates, and others, which were evaluated for their in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A. The structures of these compounds were confirmed through elemental analysis and spectral data, indicating their potential as antibacterial agents (Desai et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[4-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-20(27)11-15-10-19(25-17-5-3-2-4-16(17)23-15)30-12-18(26)24-14-8-6-13(7-9-14)21(22)28/h2-10,23H,11-12H2,1H3,(H2,22,28)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGRQBRWMXVTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

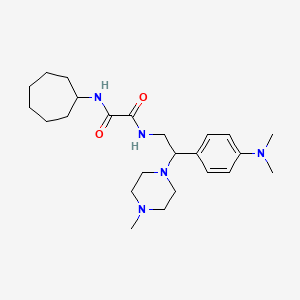

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)

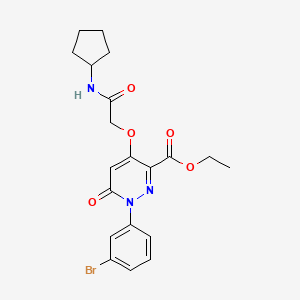

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

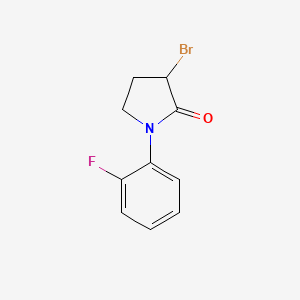

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2804186.png)

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2804191.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2804196.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)

![diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2804199.png)